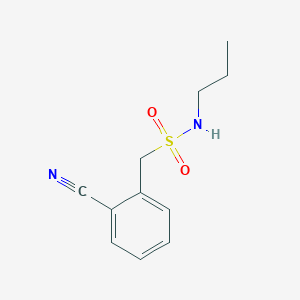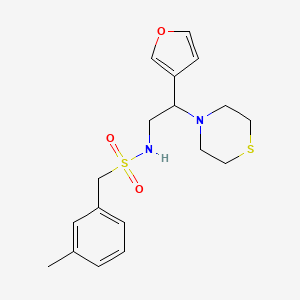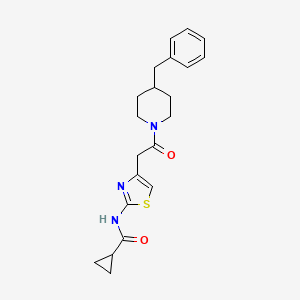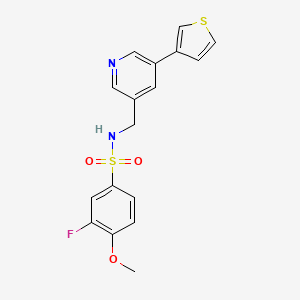
1-(2-cyanophenyl)-N-propylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The cyanophenyl, propyl, and methanesulfonamide groups would each contribute to the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific molecular structure .Aplicaciones Científicas De Investigación
- The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety (such as thioacetamide, benzylthiourea, and symmetrical dialkyl- and diarylthioureas) leads to the formation of different cyclic products. These include 3,1-benzothiazine , 1,3,5-benzotriazocine , and quinazoline .
- By modifying the readily available N-(2-cyanophenyl)benzimidoyl chloride , scientists can create benzannelated eight-membered heterocycles. These derivatives may impact the CNS and could be relevant for neurological disorders .
- A three-component one-pot reaction involving N-(2-cyanophenyl)-formamide , thionyl chloride, and sulfuryl chloride yields (2-cyanophenyl)-(1-{[(2-cyanophenyl)-imino]methoxy}methylidene)ammonium chloride as a by-product .
Heterocyclic Synthesis
Central Nervous System (CNS) Activity
One-Pot Reactions
Pyrrole Synthesis
Mecanismo De Acción
Target of Action
The compound “1-(2-cyanophenyl)-N-propylmethanesulfonamide” is structurally similar to Perampanel , a known non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that this compound may also target the AMPA receptors, which play a crucial role in synaptic transmission and neuroplasticity .
Mode of Action
As a potential AMPA receptor antagonist, this compound could bind to the AMPA receptors in a non-competitive manner, inhibiting the action of the neurotransmitter glutamate . This inhibition could result in decreased neuronal excitation .
Biochemical Pathways
The primary biochemical pathway affected by this compound would likely be the glutamatergic signaling pathway. By inhibiting AMPA receptors, the compound could disrupt the normal flow of positive ions into the neuron, thereby reducing the excitability of the neuron .
Pharmacokinetics
Perampanel is primarily metabolized in the liver via CYP3A4 and/or CYP3A5 enzymes . The elimination half-life of Perampanel is around 105 hours, and it is excreted 70% in feces and 30% in urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in neuronal excitability, given its potential role as an AMPA receptor antagonist . This could potentially lead to a decrease in the frequency and severity of seizures, similar to the effects observed with Perampanel .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the presence of certain drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-cyanophenyl)-N-propylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-6-4-3-5-10(11)8-12/h3-6,13H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZFCSFHAJGGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanophenyl)-N-propylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008925.png)

![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)

![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)


![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)
![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)
![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)
![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)
